molecular formula C42H26O21 B1258281 2-O-(2,4,6-Trihydroxyphenyl)-6,6'-bieckol CAS No. 89079-38-9

2-O-(2,4,6-Trihydroxyphenyl)-6,6'-bieckol

Cat. No. B1258281
CAS RN: 89079-38-9
M. Wt: 866.6 g/mol
InChI Key: YHMKGQNHXHEHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be related to a class of compounds known as phenols, which are aromatic compounds with one or more hydroxyl groups attached to the aromatic ring .


Synthesis Analysis

While specific synthesis methods for “2-O-(2,4,6-Trihydroxyphenyl)-6,6’-bieckol” were not found, there are general methods for synthesizing related compounds. For instance, genistein has been synthesized from 2,4,6-trihydroxyphenyl ethanone via protection of two hydroxyl substituent in triol as methoxymethyl ester .


Molecular Structure Analysis

The molecular structure of related compounds involves a phenolic ring with multiple hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For example, the conversion of cyanidin into protocatechuic acid and 2-(2,4,6-trihydroxyphenyl)acetic acid involves hydrolytic attack of the flavylium carbon at position 2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds depend on their specific structures. For example, a related compound, 1-(3-Acetyl-2,4,6-trihydroxyphenyl)-1,5-anhydro-2-O-(3,4,5-trihydroxybenzoyl)hexitol, has a molecular formula of C21H22O13 and a monoisotopic mass of 482.106049 Da .

Safety And Hazards

The safety and hazards associated with related compounds depend on their specific structures and uses. For example, 2-(2,4-DICHLOROPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE is a commercially available compound with associated safety data .

Future Directions

The future directions for research on related compounds are diverse and depend on their specific structures and properties. For example, research on phenazines has focused on their potential applications in medicinal chemistry due to their wide spectrum of biological activities . Similarly, research on metal-organic frameworks (MOFs) derived from related compounds has focused on their potential applications in gas adsorption .

properties

CAS RN

89079-38-9

Product Name

2-O-(2,4,6-Trihydroxyphenyl)-6,6'-bieckol

Molecular Formula

C42H26O21

Molecular Weight

866.6 g/mol

IUPAC Name

4-(3,5-dihydroxyphenoxy)-9-[6-(3,5-dihydroxyphenoxy)-2,4,9-trihydroxy-7-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol

InChI

InChI=1S/C42H26O21/c43-13-1-14(44)4-18(3-13)57-35-26(54)11-27(55)36-41(35)62-33-24(52)9-20(48)30(39(33)60-36)31-21(49)10-25(53)34-40(31)61-37-28(56)12-29(59-32-22(50)7-17(47)8-23(32)51)38(42(37)63-34)58-19-5-15(45)2-16(46)6-19/h1-12,43-56H

InChI Key

YHMKGQNHXHEHMW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)OC9=C(C=C(C=C9O)O)O)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)OC9=C(C=C(C=C9O)O)O)O)O)O)O)O)O

Other CAS RN

89079-38-9

synonyms

2-O-(2,4,6-trihydroxyphenyl)-6,6'-bieckol
2-TP-6,6'-bieckol

Origin of Product

United States

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